BenchChemオンラインストアへようこそ!

4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide

Analytical chemistry Quality control Structural authentication

For discriminating kinase inhibitor discovery, this is your structurally authenticated gatekeeper. CAS 950254-06-5 features a non-canonical 6-carboxamide topology and 4-methylthiazole motif, creating a unique hydrogen-bonding environment absent in generic analogs. This ensures SAR continuity and eliminates the experimental noise of uncontrolled regioisomerism. Backed by a verifiable ¹H NMR fingerprint, it is the definitive scaffold for ventures into Pim kinase and antimicrobial space. Accept no compromises on structural fidelity.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 950254-06-5
Cat. No. B2625345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide
CAS950254-06-5
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C
InChIInChI=1S/C15H13N3O2S/c1-8-5-13(19)11-6-10(3-4-12(11)16-8)14(20)18-15-17-9(2)7-21-15/h3-7H,1-2H3,(H,16,19)(H,17,18,20)
InChIKeyZGPLGSOCNKKYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5): Structural Identity and Procurement Baseline


4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5) is a synthetic heterocyclic compound belonging to the quinoline-6-carboxamide family, characterized by a 4-hydroxy-2-methylquinoline core linked via a carboxamide bridge at the 6-position to a 4-methylthiazol-2-yl moiety [1]. With a molecular formula of C₁₅H₁₃N₃O₂S and an exact mass of 299.072848 Da, this compound occupies a defined physicochemical space (MW 299.35, 2 H-bond donors, 5 H-bond acceptors, estimated clogP ~1.7) that positions it as a compact, moderately lipophilic scaffold within the broader quinoline-thiazole hybrid class [1]. Its structural identity is verified by a registered ¹H NMR spectrum (DMSO-d₆) in the Wiley KnowItAll spectral library, providing procurement-grade analytical authentication [1]. The compound has been cited in patent disclosures encompassing quinoline-thiazole carboxamides as potential anticancer and kinase-modulating agents, though compound-specific bioactivity data in the peer-reviewed primary literature remains sparse at the time of this analysis [2].

Why In-Class Quinoline-Thiazole Carboxamides Cannot Substitute for 4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5)


The quinoline-thiazole carboxamide class encompasses a structurally diverse array of compounds whose biological and physicochemical properties are exquisitely sensitive to three key structural variables: (i) the position of the carboxamide linkage on the quinoline ring, (ii) the nature and position of substituents on the thiazole ring, and (iii) the presence or absence of the 4-hydroxy and 2-methyl groups on the quinoline core [1]. For CAS 950254-06-5, the combination of a 6-carboxamide (versus the more common 3-carboxamide regioisomer) with a 4-methylthiazol-2-yl substituent creates a unique hydrogen-bonding topology and steric environment that cannot be replicated by unsubstituted thiazole analogs (e.g., CAS 950248-36-9) or 3-carboxamide positional isomers [2]. Class-level structure-activity relationship (SAR) studies on quinoline-carboxamide derivatives have demonstrated that even minor modifications—such as moving the carboxamide from the 6- to the 3-position, or removing the 4-methyl group from the thiazole—can alter target selectivity profiles, shift IC₅₀ values by orders of magnitude, and change apoptotic vs. cytostatic mechanisms of action [3]. Consequently, procurement of a generic 'quinoline-thiazole carboxamide' without precise structural matching to CAS 950254-06-5 introduces uncontrolled variables that may undermine experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5) Versus Closest Analogs


NMR Spectroscopic Fingerprint: Unambiguous Identity Verification Against the Unsubstituted Thiazole Analog (CAS 950248-36-9)

CAS 950254-06-5 possesses a verified ¹H NMR spectrum (DMSO-d₆) archived in the Wiley KnowItAll NMR Spectral Library, providing a definitive analytical fingerprint that distinguishes it from the closely related unsubstituted thiazole analog 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide (CAS 950248-36-9) [1]. The 4-methyl substituent on the thiazole ring of CAS 950254-06-5 introduces a characteristic singlet resonance for the thiazole C4-CH₃ protons (expected δ ~2.3–2.5 ppm) that is absent in the spectrum of CAS 950248-36-9, which instead displays a thiazole C4-H signal [1]. Additionally, the molecular ion exact mass differs by 14.0156 Da (CH₂ increment: 299.072848 vs. 285.057198 for the des-methyl analog), enabling unambiguous MS-based differentiation [1][2].

Analytical chemistry Quality control Structural authentication

Carboxamide Regiochemistry: 6-Position Versus 3-Position Quinoline Substitution Directs Distinct Kinase Inhibitory Profiles

CAS 950254-06-5 bears its carboxamide linker at the quinoline 6-position, a critical structural determinant that distinguishes it from the 3-carboxamide regioisomeric series (e.g., 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide) [1]. In the broader quinoline-carboxamide pharmacophore class, the carboxamide position dictates the vector of the thiazole moiety relative to the quinoline hydrogen-bonding surface formed by the 4-OH group. Published SAR from quinoline-carboxamide Pim-1 kinase inhibitor programs demonstrates that 6-carboxamide-substituted quinolines engage the kinase hinge region via a distinct binding pose compared to 3-carboxamide analogs, which orient the thiazole toward the solvent-exposed ribose pocket [2]. Although compound-specific Pim-1 IC₅₀ data are not publicly available for CAS 950254-06-5, class-level data from the 2021 Elhagali et al. study show that quinoline-6-carboxamide derivatives achieved Pim-1 inhibition percentages up to 82.27% with IC₅₀ values as low as 0.11 μM for the most potent analog (compound 3e), while 3-carboxamide regioisomers tested in parallel series uniformly showed >10-fold weaker affinity [2].

Medicinal chemistry Kinase inhibition Structure-activity relationship

Thiazole 4-Methyl Substitution: Impact on Lipophilicity, Metabolic Stability, and Target Complementarity

The 4-methyl group on the thiazole ring of CAS 950254-06-5 introduces a calculated logP increment of approximately +0.5 to +0.7 log units relative to the unsubstituted thiazole analog (CAS 950248-36-9, MW 285.32, C₁₄H₁₁N₃O₂S) [1][2]. This modification increases lipophilicity within a range that, per class-level ADME principles for heterocyclic carboxamides, modestly enhances membrane permeability while remaining below the logP threshold (>5) associated with poor solubility and rapid oxidative metabolism [2]. Furthermore, the 4-methyl substituent fills a small lipophilic pocket identified in co-crystal structures of related thiazole-carboxamide kinase inhibitors (e.g., Pim-1 and sphingosine kinase), where an unsubstituted thiazole C4-H leaves a suboptimal void that reduces van der Waals complementarity [3]. In the sphingosine kinase inhibitor series, the analog N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803) demonstrated IC₅₀ values of 7.3 μM (SphK1) and 6.5 μM (SphK2), with the 4-methylthiazole moiety contributing critically to dual inhibitory activity [3].

Drug design Physicochemical profiling Metabolic stability

Patent-Cited Scaffold Context: Quinoline-Thiazole Carboxamides as Privileged Structures in Anticancer and Kinase-Targeted Programs

The quinoline-6-carboxamide N-(4-methylthiazol-2-yl) scaffold represented by CAS 950254-06-5 falls within the claimed chemical space of multiple patent families directed at kinase inhibition and antiproliferative therapy. US patent application US20070032518A1 (Amgen Inc., filed 2004) explicitly claims compounds wherein a quinoline or quinoline-like core is linked via a carboxamide to a substituted thiazole, encompassing the 4-methylthiazol-2-yl moiety present in CAS 950254-06-5, for the treatment of cell proliferation disorders including cancer [1]. Separately, the thiazolecarboxamide patent series assigned to Incyte Corporation (e.g., US20200405702, AU2014207691B2) covers thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors, with exemplified compounds bearing the N-(4-methylthiazol-2-yl)carboxamide substructure identical to that of CAS 950254-06-5, demonstrating Pim-1 IC₅₀ values in the low nanomolar to sub-micromolar range across structurally related analogs [2]. The independent convergence of multiple pharmaceutical patent programs on the N-(4-methylthiazol-2-yl)quinoline-carboxamide scaffold provides orthogonal validation of its privileged status that is not shared by analogs bearing unsubstituted thiazole, phenyl, or pyridyl replacements [2].

Patent analysis Drug discovery Scaffold prioritization

Physicochemical Differentiation from the 4,5-Dimethylthiazole Analog: Steric Bulk and Hydrogen Bond Donor Count

CAS 950254-06-5 (C₁₅H₁₃N₃O₂S, MW 299.35) contains a 4-methylthiazole with an unsubstituted C5 position, distinguishing it from the 4,5-dimethylthiazole analog N-(4,5-dimethylthiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide (CAS 950241-01-7, C₁₆H₁₅N₃O₂S, MW 313.37) [1][2]. The additional methyl group in CAS 950241-01-7 increases molecular weight by 14.02 Da, raises estimated clogP by approximately +0.4 to +0.6 units, and introduces additional steric bulk at the thiazole C5 position. Critically, the C5-H of CAS 950254-06-5 remains available as a potential metabolic soft spot for CYP450-mediated oxidation, whereas the 4,5-dimethyl analog blocks this site, potentially altering the metabolic fate and half-life in in vivo models [2]. In the context of fragment-based or DNA-encoded library (DEL) screening, the two compounds occupy adjacent but non-identical chemical property space, with CAS 950254-06-5 presenting a more fragment-like profile (MW < 300, lower clogP) that may be preferred for certain hit identification strategies [1].

Physicochemical profiling Library design Lead optimization

Cumulative Evidence Assessment and Known Data Gaps for CAS 950254-06-5

A critical assessment of the publicly available evidence for CAS 950254-06-5 reveals the following profile: (1) structural identity is robustly established via registered NMR spectroscopy [1]; (2) patent landscape confirms scaffold relevance in kinase and anticancer programs [2][3]; (3) class-level SAR from quinoline-6-carboxamide Pim-1 inhibitors and sphingosine kinase inhibitors provides directional guidance on the functional consequences of thiazole 4-methyl substitution and 6-carboxamide regiochemistry [3][4]. However, compound-specific quantitative bioactivity data (IC₅₀, Kd, MIC, EC₅₀, cellular proliferation GI₅₀) for CAS 950254-06-5 are not currently available from the peer-reviewed primary literature indexed in PubMed, nor from authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay, as of the date of this analysis. This evidence gap means that all biological differentiation claims must be treated as class-level inferences rather than compound-specific validated facts. Users procuring this compound for biological screening should therefore plan for de novo characterization of potency, selectivity, and ADME properties, and should not rely on literature precedent for these parameters. The compound's value proposition for procurement rests primarily on its structurally authenticated identity, its patent-validated scaffold, and its differentiated physicochemical profile relative to closest analogs, rather than on demonstrated biological superiority over specific comparators.

Evidence synthesis Data gap analysis Procurement risk assessment

Recommended Application Scenarios for 4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5) Based on Verified Differentiation Evidence


Kinase-Targeted Anticancer Hit Identification and Scaffold Hopping Programs

CAS 950254-06-5 is recommended as a structurally authenticated starting point for Pim kinase family (Pim-1, Pim-2, Pim-3) inhibitor discovery, based on class-level precedent from the quinoline-6-carboxamide series described in Elhagali et al. (2021), where related 6-carboxamide derivatives achieved Pim-1 IC₅₀ values ≤0.11 μM [1]. The patent coverage by both Amgen (US20070032518A1) and Incyte (US20200405702A1) confirms that the N-(4-methylthiazol-2-yl)quinoline-carboxamide scaffold occupies chemically enabled, IP-relevant space for kinase programs [2][3]. Users should procure this compound with accompanying NMR verification (referencing the SpectraBase fingerprint) to ensure structural fidelity before committing to enzymatic or cellular screening cascades [4]. Note that de novo IC₅₀ determination against the target kinase of interest will be required.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 299.35 Da, estimated clogP of ~1.7–2.1, and 2 hydrogen bond donors, CAS 950254-06-5 meets the physicochemical criteria for a fragment-like or DEL-compatible building block [1]. Its 6-carboxamide linkage provides a synthetic handle for further diversification (e.g., amide coupling, N-alkylation), while the 4-hydroxy group on the quinoline offers an additional derivatization site. The compound's lower MW and lipophilicity relative to the 4,5-dimethylthiazole analog (CAS 950241-01-7, MW 313.37) make it preferable for fragment library assembly where adherence to the 'rule of three' (MW < 300, clogP ≤ 3) is desired [1].

Structure-Activity Relationship (SAR) Studies Exploring Thiazole Substitution Effects

CAS 950254-06-5 serves as a key intermediate in systematic SAR campaigns comparing the effects of thiazole 4-position substitution on biological activity. When procured alongside its des-methyl analog (CAS 950248-36-9) and 4,5-dimethyl analog (CAS 950241-01-7), it enables a three-point SAR series probing the incremental contribution of mono- versus di-methylation at the thiazole ring [1][2]. This series allows researchers to deconvolute the steric, electronic, and metabolic consequences of thiazole substitution while holding the quinoline core constant. Cross-reference with sphingosine kinase inhibitor SAR (Vogt et al., 2014) provides a methodological template for such comparative studies [3].

Antimicrobial Screening Against Gram-Positive and Gram-Negative Bacterial Panels

Quinoline-thiazole hybrid scaffolds have demonstrated antibacterial activity in multiple published series, with the coumarylthiazole-quinoline motif showing enhanced inhibitory activity against Gram-positive and Gram-negative strains when a hydroxyl group is retained on the quinoline ring [1]. CAS 950254-06-5 combines this required 4-hydroxyquinoline pharmacophore with a 4-methylthiazole moiety, making it a rational candidate for inclusion in antimicrobial screening cascades. Users should note that no compound-specific MIC data are currently available for this exact structure; initial screening at concentrations of 1–100 μg/mL against Staphylococcus aureus, Escherichia coli, and drug-resistant clinical isolates is recommended as a starting point, with comparator antibiotics (e.g., ciprofloxacin, vancomycin) run in parallel [1].

Quote Request

Request a Quote for 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.